Structural Differentiation: Ortho-Isopropyl Anilide vs. Dimethylphenyl and sec-Butylphenyl Isomers
Among the five C16H19N3OS isomers catalogued in major databases, the target compound is the only member bearing an unsubstituted pyrimidine ring paired with an ortho-isopropyl-6-methylanilide group. This contrasts with N-(3,5-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide (CAS 329079-57-4), which carries methyl groups at pyrimidine positions 4 and 6 that occupy the hydrogen-bonding face of the heterocycle and reduce polarity (calculated TPSA ≈72 Ų vs. 80.2 Ų for the target) . The ortho-isopropyl substituent in the target compound further introduces conformational restriction at the amide bond, as evidenced by the compound's five rotatable bonds versus seven for the para-sec-butylphenyl isomer (CAS 256955-16-5) . These structural distinctions are directly relevant to target engagement because (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides in published SAR studies exhibit GABA aminotransferase binding that is acutely sensitive to the nature and position of anilide substituents .
| Evidence Dimension | Molecular topology (substitution pattern, rotatable bond count, TPSA) |
|---|---|
| Target Compound Data | Unsubstituted pyrimidine; ortho-isopropyl-6-methylanilide; 5 rotatable bonds; TPSA 80.2 Ų; XLogP3 3.4 |
| Comparator Or Baseline | CAS 329079-57-4: 4,6-dimethylpyrimidine; 3,5-dimethylanilide; 6 rotatable bonds; TPSA ~72 Ų; CAS 256955-16-5: unsubstituted pyrimidine; para-sec-butylanilide; 7 rotatable bonds |
| Quantified Difference | TPSA: target 80.2 Ų vs. ~72 Ų (Δ ≈ +8 Ų increased polarity); Rotatable bonds: 5 vs. 6–7 (Δ = −1 to −2 indicating greater conformational rigidity); Pyrimidine substitution: unsubstituted vs. 4,6-dimethyl |
| Conditions | Computed physicochemical properties (PubChem 2.2, Cactvs 3.4.8.24); comparative analysis of CID 2592885, CID for 329079-57-4, and CID for 256955-16-5 |
Why This Matters
The unsubstituted pyrimidine ring preserves full H-bond acceptor capacity—a feature eroded by 4,6-dimethyl substitution in the anticonvulsant analog series—while the ortho-isopropyl group imposes steric constraint on the amide NH that is absent in all dimethylphenyl and sec-butylphenyl comparators, directly affecting pharmacophoric fit in target binding sites.
- [1] PubChem Compound Summaries: CID 2592885; N-(3,5-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide; N-[4-(sec-butyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide. National Center for Biotechnology Information (2025). View Source
- [2] Severina, H. I.; Skupa, O. O. Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. National University of Pharmacy (2021). View Source
